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Compound of Interest

Compound Name: Dinosam

Cat. No.: B1213061

Disclaimer: Information regarding the toxicological profile of Dinosam is scarce in publicly
available literature. Dinosam is a dinitrophenol herbicide that is largely considered obsolete.
This document provides a comprehensive overview of its known toxicological properties and,
where data is lacking, incorporates information from the closely related and more extensively
studied compound, Dinoseb (2-sec-butyl-4,6-dinitrophenol), as a surrogate. The structural
similarity and identical mode of action—uncoupling of oxidative phosphorylation—make
Dinoseb a relevant, albeit not identical, proxy for understanding the potential hazards of
Dinosam. All data presented for Dinoseb is clearly identified as such.

Executive Summary

Dinosam, a dinitrophenol herbicide, is recognized for its high acute toxicity via oral, dermal,
and inhalation routes of exposure. Its primary mechanism of action is the uncoupling of
oxidative phosphorylation, which disrupts cellular energy production and can lead to severe
systemic effects. While specific quantitative toxicological data for Dinosam is limited, data from
the surrogate compound Dinoseb indicates a high level of toxicity, with oral LD50 values in rats
ranging from 25 to 60 mg/kg. Dinoseb has also been shown to cause reproductive and
developmental toxicity in animal studies. The genotoxic and carcinogenic potential of these
compounds is not fully elucidated, with some conflicting reports. This guide provides a detailed
summary of the available toxicological data, outlines relevant experimental protocols, and
visualizes the key mechanistic pathway.

Chemical and Physical Properties
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Property Value Reference

) 2-(1-methylbutyl)-4,6-
Chemical Name o PubChem
dinitrophenol

DNOSAP, DNAP, 2-sec-Amyl-
Synonyms o PubChem
4,6-dinitrophenol

CAS Number 4097-36-3 PubChem
Molecular Formula C11H14N20s5 PubChem
Molecular Weight 254.24 g/mol PubChem
Appearance Yellow OIl CymitQuimica

Uncoupler of oxidative
Mode of Action phosphorylation via disruption AERU

of proton gradient

Toxicological Data

The following tables summarize the available quantitative toxicological data for Dinosam and
its surrogate, Dinoseb.

Acute Toxicity
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. ] Classificati
Endpoint Species Route Value Reference
on
Oral LD50
] Rat Oral > 1000 mg/kg  Moderate AERU
(Dinosam)
Intraperitonea )
Intraperitonea _
I LDLo Mouse | 3.8 mg/kg High AERU
(Dinosam)
Oral LD50 _ EXTOXNET,
) Rat Oral 25-60mg/kg High
(Dinoseb) EPA
Dermal LD50 ] 80 - 200 )
_ Rabbit Dermal High EXTOXNET
(Dinoseb) mg/kg
Santa Cruz
Dermal LD50 ) )
] Rat Dermal 80 mg/kg High Biotechnolog
(Dinoseb)
y
Inhalation
] 33-290 ] Matsumoto et
LC50 Rat Inhalation High
) mg/m3 (4h) al., 2008
(Dinoseb)

Subchronic and Chronic Toxicity (Data for Dinoseb)
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Effects
Study . Referenc
T Species Route NOAEL LOAEL Observed
e
P at LOAEL
Decreased
Subchronic sperm
(Male 3.8 9.1 count, U.S. EPA,
~ Rat Oral )
Reproducti mg/kg/day mg/kg/day increased 1987
ve) abnormal
sperm.
Increased
2.7 5.4 U.S. EPA,
Subchronic  Rat Oral liver
mg/kg/day mg/kg/day ) 1987
weight.
Decreased
fetal
Chronic (2- 1 3 weights, OEHHA,
Rat Oral
year) mg/kg/day mg/kg/day decreased 2010
pup body
weights.

Reproductive and Developmental Toxicity (Data for
Dinoseb)
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Study

Species
Type

Route

NOAEL

LOAEL

Effects
Observed
at LOAEL

Referenc
e

Reproducti
ve/Develop

Rat
mental

Screening

Oral

2.33
mg/kg/day
(Reproduct
ive/Develo

pmental)

0.78
mg/kg/day
(Males)

Increased
hematocrit
in males.
Decreased
sperm
motility and
increased
abnormal
sperm at
7.0
mg/kg/day.

Matsumoto
et al., 2008

Developme )
Rabbit
ntal

Dermal

1
mg/kg/day

3
mg/kg/day

Maternal
mortality,
hypertherm
ia, and
fetal
hydroceph
aly and
anophthal

mia.

OECD,
2007

Developme ]
Rabbit
ntal

Oral

3
mg/kg/day

Absence of
teratogenic

effects.

U.S. EPA,
1987

Genotoxicity and Carcinogenicity (Data for Dinoseb)
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Assay System Result Reference

- ) Not mutagenic or
Genotoxicity Eukaryotic cells (o EXTOXNET
genotoxic

. - i No evidence of
Carcinogenicity Rat (2-year dietary) ) o U.S. EPA, 1987
carcinogenicity

No statistically

) o Mouse (100-week significant, dose- Government of
Carcinogenicity _ , _
feeding) related increase in Canada
tumors.
Carcinogenicity o
o Agency Classification Reference
Classification
Group D: Not
classifiable as to
U.S. EPA U.S. EPA, 1987
human

carcinogenicity.

U.S. EPA (Peer Group C: Possible

Review) Human Carcinogen.

EPA

Mechanism of Action: Uncoupling of Oxidative
Phosphorylation

Dinosam, like other dinitrophenols, exerts its toxic effects by disrupting the process of oxidative
phosphorylation in mitochondria. This process is the primary mechanism for ATP synthesis in
cells. Dinosam acts as a protonophore, shuttling protons across the inner mitochondrial
membrane, thereby dissipating the proton gradient that is essential for ATP synthase to
function. This uncoupling of electron transport from ATP synthesis leads to a decrease in
cellular energy production and an increase in oxygen consumption and heat generation.
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Mechanism of oxidative phosphorylation uncoupling by Dinosam.

Experimental Protocols

The following sections describe generalized experimental protocols for key toxicological

studies, based on OECD guidelines. These protocols would be applicable for testing Dinosam
or related dinitrophenol herbicides.

Acute Oral Toxicity (OECD 423)

» Objective: To determine the acute oral toxicity of a substance.

o Test Animals: Typically, young adult rats of a single sex (usually females) are used.

e Procedure:

o Animals are fasted prior to dosing.

o The test substance is administered in a single dose by gavage.

o A sequential dosing approach is used, starting with a dose expected to be moderately

toxic.
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o The outcome (survival or death) in the first animal determines the dose for the next animal
(either higher or lower).

o Animals are observed for mortality, clinical signs of toxicity, and body weight changes for
at least 14 days.

o Afull necropsy is performed on all animals at the end of the observation period.

o Data Analysis: The results are used to classify the substance into a GHS acute toxicity
hazard category.

Workflow for an acute oral toxicity study.

In Vivo Micronucleus Test (OECD 474)

» Objective: To detect damage to chromosomes or the mitotic apparatus by identifying
micronuclei in erythrocytes.

o Test Animals: Typically, young adult mice or rats.

e Procedure:

o

Animals are treated with the test substance, usually on two or more occasions, 24 hours
apart.

o

At least three dose levels are used, along with negative and positive controls.

[¢]

Bone marrow or peripheral blood is collected at appropriate times after the last dose.

[¢]

Erythrocytes are prepared on slides and stained.

[e]

The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is
determined by microscopic analysis.

o Data Analysis: A statistically significant, dose-related increase in the frequency of
micronucleated cells indicates a positive result for genotoxicity.
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Reproductive/Developmental Toxicity Screening Test
(OECD 421)

¢ Objective: To provide initial information on the potential effects of a substance on
reproduction and development.

o Test Animals: Typically, rats.
e Procedure:

o Male and female animals are dosed with the test substance for a period before mating,
during mating, and for females, throughout gestation and lactation.

o At least three dose levels are used, along with a control group.

o Observations include effects on mating performance, fertility, gestation length, parturition,
and lactation.

o Offspring are examined for viability, growth, and any developmental abnormalities.
o Parental animals and offspring are subjected to a full necropsy.

o Data Analysis: The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) for
parental, reproductive, and developmental toxicity.

Conclusion

The toxicological profile of Dinosam, supplemented with data from its structural analogue
Dinoseb, reveals a compound of high acute toxicity. The primary mechanism of toxicity, the
uncoupling of oxidative phosphorylation, is a well-understood process that leads to systemic
effects due to cellular energy deprivation. While data on the chronic toxicity, carcinogenicity,
and genotoxicity of Dinosam itself is lacking, the information available for Dinoseb suggests
potential for reproductive and developmental effects at low doses. Given the high toxicity and
data gaps, any potential exposure to Dinosam should be treated with extreme caution. Further
research would be necessary to fully characterize the toxicological profile of Dinosam and to
perform a comprehensive human health risk assessment.
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 To cite this document: BenchChem. [Toxicological Profile of Dinosam: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213061#toxicological-profile-of-dinosam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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